molecular formula C17H18N4O4S B11133288 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1H-indol-6-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1H-indol-6-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11133288
M. Wt: 374.4 g/mol
InChI Key: CLBOJRHCVKFDII-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(1H-indol-6-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of functional groups, including an indole moiety, a tetrahydropyridazine ring, and a dioxidotetrahydrothiophene group, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1H-indol-6-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydropyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using indole boronic acids or halides.

    Attachment of the Dioxidotetrahydrothiophene Group: This step may involve the oxidation of a tetrahydrothiophene derivative to form the sulfone group, followed by its attachment to the tetrahydropyridazine ring through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(1H-indol-6-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized at the indole or tetrahydropyridazine rings.

    Reduction: Reduction reactions can target the carbonyl groups or the sulfone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or tetrahydropyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(1H-indol-6-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to protein targets, while the tetrahydropyridazine ring can modulate the compound’s overall conformation and reactivity. The dioxidotetrahydrothiophene group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(1H-indol-6-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C17H18N4O4S/c22-16-4-3-14(20-21(16)13-6-8-26(24,25)10-13)17(23)19-12-2-1-11-5-7-18-15(11)9-12/h1-2,5,7,9,13,18H,3-4,6,8,10H2,(H,19,23)

InChI Key

CLBOJRHCVKFDII-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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